molecular formula C8H10N2O2 B6163126 4-methoxy-N-methyl-N-nitrosoaniline CAS No. 940-11-4

4-methoxy-N-methyl-N-nitrosoaniline

Cat. No. B6163126
CAS RN: 940-11-4
M. Wt: 166.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds has been studied. For instance, N-Methyl-4-nitroaniline was used as an additive in the synthesis of insensitive explosives to reduce the melting temperature of energetic materials . Similarly, 4-Methoxy-N-methylaniline (N-Methyl-p-anisidine) was used to study the additive effects of amines .

Scientific Research Applications

Anti-Knock Agents in Fuel

p-ANISIDINE, N-METHYL-N-NITROSO-: has been identified as a promising anti-knock additive in fuels. A holistic approach involving high-throughput screening based on physicochemical factors, structural resemblance, and reactivity with radical species has highlighted its potential. This compound can improve the octane number, thereby enhancing fuel efficiency and reducing greenhouse gas emissions .

Lipid Oxidation Assessment in Food Quality

In the food industry, assessing lipid oxidation is crucial for maintaining quality. p-ANISIDINE, N-METHYL-N-NITROSO- is used in the p-anisidine value test, a conventional analytical method to quantify secondary oxidation products in food. This test is part of a suite of methods including chromatographic and colorimetric analyses essential for ensuring the quality of food products during manufacturing and storage .

Bioconjugation in Medicinal Chemistry

The compound is utilized in bioconjugation processes, which are pivotal in medicinal chemistry for drug development. It’s involved in stabilizing and functionalizing bioconjugates, which are essential for creating targeted therapies and diagnostics .

Mechanism of Action

Target of Action

It is known that nitroso compounds generally interact with biological macromolecules such as proteins and dna .

Mode of Action

Nitroso compounds are known to undergo a variety of reactions in biological systems, including nitrosation of amines and amides, oxidation, and reduction . These reactions can lead to modifications of biological macromolecules, potentially altering their function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Nitroso compounds can potentially affect various biochemical pathways due to their reactivity with biological macromolecules

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its chemical structure, it is likely to be absorbed in the gastrointestinal tract following oral administration. Distribution throughout the body would depend on factors such as protein binding and lipid solubility. Metabolism would likely occur in the liver, potentially involving enzymatic reduction or oxidation. Excretion would likely occur via the kidneys, although biliary excretion may also be possible .

Result of Action

Due to its potential reactivity with biological macromolecules, it could potentially cause modifications to proteins or dna, which could alter their function and potentially lead to cellular damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the nitrosation reaction, potentially enhancing the compound’s reactivity

Future Directions

There is limited information available on the future directions for the study or use of "4-methoxy-N-methyl-N-nitrosoaniline" .

properties

IUPAC Name

N-(4-methoxyphenyl)-N-methylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZKEAKAKSKGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)OC)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80240189
Record name p-Anisidine, N-methyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80240189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-ANISIDINE, N-METHYL-N-NITROSO-

CAS RN

940-11-4
Record name 4-Methoxy-N-methyl-N-nitrosobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=940-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Anisidine, N-methyl-N-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Anisidine, N-methyl-N-nitroso-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80240189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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